molecular formula C15H15N3O2S B5598096 3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B5598096
M. Wt: 301.4 g/mol
InChI Key: DCSVLQNOSLDYFF-UHFFFAOYSA-N
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Description

The study of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and related compounds is part of a broader interest in heterocyclic chemistry, focusing on compounds with potential pharmacological applications and novel properties. These compounds belong to a class of chemicals known for their diverse biological activities and their use in the development of pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that provide access to a wide variety of functionalized heterocycles. For example, one-step synthesis methods have been developed for the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, demonstrating the efficiency and eco-friendliness of such approaches (Shi et al., 2018). Additionally, specific synthetic pathways have been developed for derivatives of condensed thieno[2,3-d]-pyrimidines, highlighting the versatility and breadth of synthetic methodologies available for these compounds (Mkrtchyan & Noravyan, 2006).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed through various techniques, including X-ray diffraction, which reveals the intricate details of their crystalline structures and intra-molecular interactions. For instance, the crystal structure analysis of 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride provides insights into the molecular geometry and conformation of such compounds (Liu et al., 2006).

Chemical Reactions and Properties

The reactivity of these compounds towards various chemical reagents has been explored, demonstrating their potential as intermediates for further chemical transformations. This includes studies on their reactivity towards nucleophilic and electrophilic agents, paving the way for the synthesis of a wide array of derivatives with diverse functional groups (Ho, 2001).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their application in material science and pharmaceutical development. While specific data on the compound is not available, related research provides a foundation for understanding the physical characteristics of similar heterocyclic compounds.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are essential for the application of these compounds in synthetic chemistry and pharmaceutical sciences. Research into the synthesis and antimicrobial activity of new derivatives of pyrido[4',3':4,5]thieno[3,2-d]pyrimidine, for example, showcases the broad range of chemical behaviors and potential applications of these compounds (Sirakanyan et al., 2019).

properties

IUPAC Name

5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-15(2)5-10-8(6-20-15)4-9-11-12(21-13(9)17-10)14(19)18(3)7-16-11/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSVLQNOSLDYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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